molecular formula C12H18N2O B2727279 2-[(4-Methylpiperazin-1-yl)methyl]phenol CAS No. 95380-42-0

2-[(4-Methylpiperazin-1-yl)methyl]phenol

Cat. No.: B2727279
CAS No.: 95380-42-0
M. Wt: 206.289
InChI Key: OBHRMGXZZMKBMC-UHFFFAOYSA-N
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Description

2-[(4-Methylpiperazin-1-yl)methyl]phenol is a synthetic organic compound featuring a phenol core substituted with a 4-methylpiperazine moiety via a methylene linker. This structure combines the hydrogen-bonding capacity of the phenolic hydroxyl group with the basicity and conformational flexibility of the piperazine ring, making it a versatile scaffold in medicinal chemistry. Piperazine derivatives are widely explored for their pharmacological properties, including antimicrobial, anticancer, and central nervous system (CNS) activities . The compound’s structural simplicity allows for diverse modifications, enabling optimization of solubility, bioavailability, and target specificity.

Properties

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-13-6-8-14(9-7-13)10-11-4-2-3-5-12(11)15/h2-5,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHRMGXZZMKBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]phenol typically involves the reaction of 4-methylpiperazine with a suitable phenolic precursor. One common method is the Mannich reaction, where the phenol reacts with formaldehyde and 4-methylpiperazine under acidic conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylpiperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles.

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Alkylated or acylated phenols

Scientific Research Applications

Chemistry

2-[(4-Methylpiperazin-1-yl)methyl]phenol serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, which can lead to the development of new compounds with enhanced properties.

Biology

The compound is investigated for its potential as an enzyme inhibitor. Its phenolic group can participate in hydrogen bonding, allowing it to bind effectively to enzyme active sites.

Medicine

Research has highlighted several therapeutic properties of this compound:

  • Anti-inflammatory Properties : Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : The compound has shown significant activity against various pathogens, including multi-drug resistant strains.
  • Neuropharmacological Effects : The piperazine moiety is associated with interactions at neurotransmitter receptors, indicating potential use in treating mood disorders.

Industry

In industrial applications, this compound is used in the formulation of polymers and advanced materials due to its chemical stability and reactivity.

Research indicates that this compound exhibits diverse biological activities, including:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy against various pathogens:

CompoundPathogen TestedMIC (µg/mL)MBC (µg/mL)
2aStaphylococcus aureus0.250.5
5aEscherichia coli0.51.0

Neuropharmacological Assessment

In neuropharmacological studies, derivatives demonstrated significant binding affinity to serotonin receptors:

CompoundBinding Affinity (Ki)
Derivative A50 nM
Derivative B75 nM

Case Study 1: Antimicrobial Screening

A series of related compounds were tested for their antimicrobial properties against common pathogens. Results indicated that derivatives of this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

Case Study 2: Neuropharmacological Assessment

In assessing neuropharmacological effects, compounds with similar structures showed promising results in modulating serotonin receptor activity, suggesting potential applications in treating anxiety and depression.

Mechanism of Action

The mechanism of action of 2-[(4-Methylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenolic group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/R-Groups Molecular Formula Key Properties
2-[(4-Methylpiperazin-1-yl)methyl]phenol Phenol-OH, 4-Me-piperazine C₁₂H₁₇N₂O Moderate solubility in polar solvents
2-Methoxy-4-[(4-Me-piperazin-1-yl)iminomethyl]phenol Methoxy, imine linker C₁₃H₁₈N₃O₂ Increased lipophilicity due to methoxy
5-Chloro-2-[(4-Me-piperazin-1-yl)methyl]phenol diHCl Chloro, hydrochloride salt C₁₂H₁₈Cl₂N₂O Enhanced aqueous solubility (salt form)
2-[(4-Benzyl-piperazin-1-ylimino)-methyl]-6-methoxy-phenol Benzyl, methoxy, imine linker C₁₉H₂₃N₃O₂ High lipophilicity (benzyl group)
2-(Piperazin-1-ylmethyl)phenol diHCl Unmethylated piperazine, diHCl C₁₁H₁₈Cl₂N₂O Reduced steric hindrance (no methyl)

Key Observations :

  • Halogenation: The chloro derivative (5-chloro-2-[(4-Me-piperazin-1-yl)methyl]phenol diHCl) shows improved stability and solubility in physiological conditions due to its hydrochloride salt form .
  • Piperazine Modifications: Benzyl substitution (e.g., 2-((4-Benzyl-piperazin-1-ylimino)-methyl)-6-methoxy-phenol) increases molecular bulk, which may affect receptor binding kinetics .

Table 2: Pharmacological Profiles

Compound Name Biological Activity Mechanism/Target Reference
2-[(4-Me-piperazin-1-yl)methyl]phenol Autophagy inhibition Dual NR1D2/REV-ERBβ and autophagy
2-Methoxy-4-[(4-Me-piperazin-1-yl)iminomethyl]phenol Antimicrobial Unknown; structural similarity to Schiff bases
5-((4-Me-piperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol Anticancer, antimicrobial Mannich base-mediated cytotoxicity
ARN5187 (contains target scaffold) Circadian regulation, autophagy NR1D2/REV-ERBβ antagonism

Key Insights :

  • Schiff Base Derivatives: Compounds with imine linkers (e.g., 2-Methoxy-4-[(4-Me-piperazin-1-yl)iminomethyl]phenol) show broad antimicrobial activity, likely due to metal chelation and membrane disruption .
  • Mannich Bases : The oxadiazole-thiol derivative demonstrates enhanced anticancer activity, attributed to the thiol group’s redox activity and piperazine’s role in cellular uptake .

Biological Activity

2-[(4-Methylpiperazin-1-yl)methyl]phenol, a compound featuring a piperazine moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the compound's biological activity, including its antimicrobial, anticancer, and neuroprotective properties, supported by relevant research findings and data tables.

Chemical Structure

The chemical structure of this compound is characterized by a phenolic ring substituted with a piperazine group. Its molecular formula is C12H18N2O, and it exhibits properties that make it suitable for various therapeutic applications.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. A study evaluating the in vitro efficacy of various compounds found that certain derivatives showed potent inhibition against multi-drug resistant (MDR) pathogens.

Table 1: Antimicrobial Activity of Selected Derivatives

CompoundPathogen TestedMIC (µg/mL)MBC (µg/mL)
2aStaphylococcus aureus0.250.5
5aEscherichia coli0.51.0
7bCandida albicans0.220.44

These results indicate that the compound and its derivatives can effectively inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for further development as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In particular, its ability to inhibit cancer cell proliferation has been linked to its interaction with specific molecular targets.

Research indicates that this compound may act as an inhibitor of key enzymes involved in cancer cell survival and proliferation, such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these activities were reported to be in the range of 12.2731.64μM12.27-31.64\,\mu M for DNA gyrase and 0.522.67μM0.52-2.67\,\mu M for DHFR inhibition .

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective properties of compounds related to this compound. In silico studies suggest that these compounds may interact with neurodegenerative disease pathways, potentially providing therapeutic benefits in conditions like Alzheimer's disease.

Table 2: Neuroprotective Activity Assessment

CompoundCell Line UsedConcentration (nM)Effect Observed
C91DiaNRSELuc8250Reduced silencing activity
C92Neural stem cells500Increased cell viability

These findings support the notion that this compound could play a role in developing treatments for neurodegenerative diseases by modulating neuroprotective pathways .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for 2-[(4-Methylpiperazin-1-yl)methyl]phenol, and how can reaction efficiency be optimized?

  • Answer : The synthesis typically involves a Mannich reaction or nucleophilic substitution, where 4-methylpiperazine reacts with a phenolic precursor (e.g., 2-hydroxybenzaldehyde) under controlled conditions. Optimization includes:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance reactivity .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • NMR spectroscopy : Analyze 1^1H and 13^13C spectra to confirm the methylpiperazine moiety (δ ~2.5 ppm for N–CH₃) and phenolic –OH (δ ~5–6 ppm). 1^1H-1^1H COSY and HMBC correlations resolve connectivity .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calc. 220.31 g/mol) and fragmentation patterns .
  • X-ray crystallography : For solid-state structure validation, as demonstrated for analogous piperazine derivatives .

Q. What are the stability considerations for this compound under varying experimental conditions?

  • Answer :

  • pH stability : Test buffered solutions (pH 3–10) via HPLC to assess degradation. Piperazine derivatives are prone to hydrolysis in acidic conditions, requiring neutral or mildly basic storage .
  • Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition points (e.g., >150°C for related compounds) .
  • Light sensitivity : Store in amber vials under inert gas to prevent oxidation .

Advanced Research Questions

Q. How do steric and electronic effects influence the piperazine ring’s reactivity in derivatization reactions?

  • Answer :

  • Steric hindrance : The methyl group on piperazine reduces nucleophilicity at the adjacent nitrogen. Use bulky electrophiles (e.g., tert-butyl bromides) or activate the nitrogen via protonation .
  • Electronic modulation : Electron-withdrawing substituents on the phenol ring increase the electrophilicity of the methylene bridge, facilitating alkylation. DFT calculations (e.g., Gaussian09) predict charge distribution and transition states .

Q. How can contradictions in reported biological activities of piperazine derivatives be systematically addressed?

  • Answer :

  • Meta-analysis : Compile data from PubChem, ChEMBL, and crystallographic databases to identify trends in structure-activity relationships (SAR) .
  • Experimental validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate confounding variables .
  • Theoretical alignment : Link discrepancies to differences in target binding modes using molecular docking (AutoDock Vina) or MD simulations (GROMACS) .

Q. What computational models best predict the environmental fate and toxicity of this compound?

  • Answer :

  • QSAR models : Use EPI Suite or TEST software to estimate biodegradation half-lives and ecotoxicity (e.g., LC₅₀ for aquatic organisms) .
  • Molecular dynamics : Simulate interactions with soil organic matter (e.g., humic acids) to predict adsorption and mobility .
  • Metabolite profiling : LC-MS/MS identifies oxidative or hydrolytic degradation products in simulated environmental matrices .

Methodological Tables

Table 1 : Key Spectral Signatures for Structural Confirmation

TechniqueKey FeaturesReference
1^1H NMRδ 2.3–2.6 ppm (N–CH₃), δ 5.5–6.0 ppm (–OH)
HR-ESI-MS[M+H]⁺ m/z 221.32
X-rayC–N bond length ~1.45 Å

Table 2 : Stability Optimization Parameters

ConditionOptimal RangeDegradation Pathway
pH7.0–8.5Acid-catalyzed hydrolysis
Temperature4°C (storage), <80°CThermal decomposition
SolventDMSO or dry ethanolOxidation

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